Lrrk2-IN-1

Übersicht

Beschreibung

LRRK2-IN-1 is an ATP-competitive inhibitor that inhibits leucine-rich repeat kinase 2 (LRRK2) and doublecortin-like kinase 1 (DCLK1). LRRK2 is a multi-domain protein kinase that regulates a wide range of cellular processes such as homeostasis and cell survival . Mutations in LRRK2 that increase its kinase activity have a strong association with the development of Parkinson’s disease .

Molecular Structure Analysis

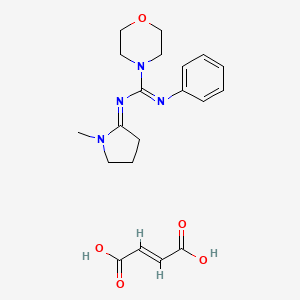

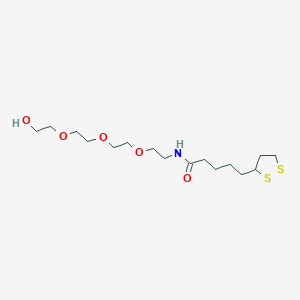

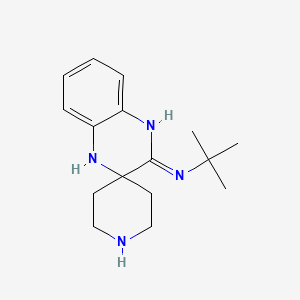

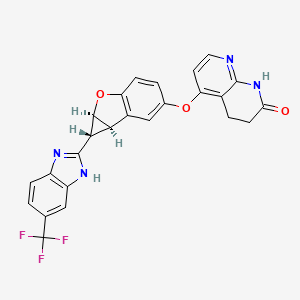

The molecular structure of LRRK2-IN-1 is C31H38N8O3 . The structure of LRRK2 with type I (LRRK2-IN-1) and type II inhibitors has been studied using near-atomic-resolution structures .

Chemical Reactions Analysis

LRRK2-IN-1 treatment causes dephosphorylation of LRRK2, leading to its dissociation from 14-3-3 proteins, ubiquitination, and degradation .

Physical And Chemical Properties Analysis

LRRK2-IN-1 has a molecular weight of 570.7 g/mol . It is a yellow-white to pale yellow powder that is soluble in DMSO at 50 mg/mL .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity in Cancer : LRRK2-IN-1 was found to have potent antiproliferative activity in various human cancer cells. It induces cell cycle arrest and cancer cell death by binding specifically to human proliferating cell nuclear antigen (PCNA) in cancer cells, suggesting its potential as a novel pharmacological molecule for cancer therapy (Li et al., 2018).

Role in Parkinson’s Disease : LRRK2-IN-1 is significant in Parkinson's disease research due to its ability to inhibit LRRK2, a gene commonly mutated in familial Parkinson’s disease. This inhibition leads to dephosphorylation of specific residues and accumulation of LRRK2 within aggregate structures, providing a tool to study LRRK2 biology in Parkinson’s disease (Deng et al., 2011).

Interaction with Microtubules : The kinase domain of LRRK2, targeted by LRRK2-IN-1, regulates its interactions with microtubules. This interaction is thought to influence the formation of LRRK2 filaments in cells, which could have implications for the design of therapeutic LRRK2 kinase inhibitors (Deniston et al., 2020).

Alternative to LRRK2-IN-1 for Parkinson's Disease : Research comparing LRRK2-IN-1 with another compound, GSK's Compound 1, suggests that the latter might be superior for pharmacological research on LRRK2 due to better physiochemical and pharmacokinetic properties, highlighting the ongoing exploration of alternatives to LRRK2-IN-1 in Parkinson's disease research (Koshibu et al., 2015).

Regulation of Macroautophagy : LRRK2-IN-1 impacts macroautophagy in a non-canonical fashion, independent of mTOR and ULK1, but dependent upon the activation of Beclin 1-containing class III PI3-kinase. This suggests a role for LRRK2 in cellular catabolic processes, which is relevant in the context of Parkinson’s disease (Manzoni et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

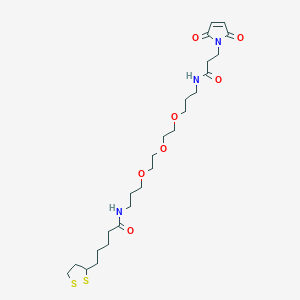

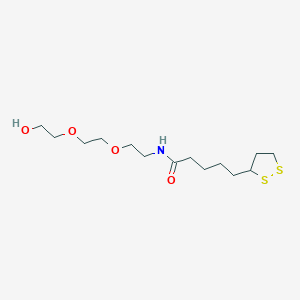

2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMCPJZTADUIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676751 | |

| Record name | 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lrrk2-IN-1 | |

CAS RN |

1234480-84-2 | |

| Record name | 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

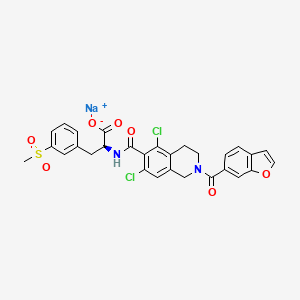

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)